Methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]carbonyl]-3-methyl-1-oxobutan-2-yl]carbamate is a potent nonstructural protein 5A (NS5A) inhibitor. [] NS5A is a viral protein essential for the replication of the hepatitis C virus (HCV). [] This compound exhibits picomolar potency against HCV and has been investigated for its potential in HCV treatment due to its unique resistance profile against mutant strains of the virus. []
The molecular structure of methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]carbonyl]-3-methyl-1-oxobutan-2-yl]carbamate consists of a central biphenyl-imidazole unit, similar to other NS5A inhibitors like daclatasvir. [] This biphenyl-imidazole core is linked to two pyrrolidine rings, each bearing a peptide-like substituent. While specific structural data is limited, it's known that modifications to the biphenyl-imidazole unit can significantly impact the compound's resistance profile against HCV mutant strains. []
Methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]carbonyl]-3-methyl-1-oxobutan-2-yl]carbamate acts by inhibiting the function of NS5A, a key protein involved in the replication of HCV. [] While the exact mechanism of inhibition is not fully elucidated, it's believed to interfere with the protein-protein interactions crucial for viral RNA replication. [] This disruption effectively halts the virus's ability to replicate within host cells.
The primary application of methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]carbonyl]-3-methyl-1-oxobutan-2-yl]carbamate in scientific research is in the development of new treatments for hepatitis C. [] Specifically: • Inhibitor Development: It serves as a lead compound for developing new NS5A inhibitors with enhanced potency and favorable resistance profiles. • Mechanism of Action Studies: Researching its interactions with NS5A provides insights into the mechanisms of HCV replication and identifies new targets for antiviral intervention. • Drug Resistance Studies: Examining its efficacy against resistant HCV strains helps understand drug resistance mechanisms and guide the development of new drugs to overcome them.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7